molecular formula C5H4BrClN2O2S B1295896 5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine CAS No. 79091-24-0

5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine

Cat. No.: B1295896
CAS No.: 79091-24-0
M. Wt: 271.52 g/mol
InChI Key: FATRNESSGITUQV-UHFFFAOYSA-N
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Description

Chemical Name: 5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine
Molecular Formula: C₅H₄BrClN₂O₂S
Molecular Weight: 271.53 g/mol
CAS Number: 79091-24-0
Structural Features: A pyrimidine ring substituted with bromine (C5), chlorine (C4), and a methylsulfonyl group (C2). The sulfonyl group is a strong electron-withdrawing substituent, enhancing the electrophilicity of the pyrimidine ring. This compound is widely used as a key intermediate in pharmaceutical synthesis, particularly in the development of covalent inhibitors and kinase-targeting drugs .

Properties

IUPAC Name

5-bromo-4-chloro-2-methylsulfonylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2O2S/c1-12(10,11)5-8-2-3(6)4(7)9-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATRNESSGITUQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60286661
Record name 5-BROMO-4-CHLORO-2-(METHYLSULFONYL)PYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60286661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79091-24-0
Record name 79091-24-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46963
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-BROMO-4-CHLORO-2-(METHYLSULFONYL)PYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60286661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization and distillation .

Scientific Research Applications

Chemistry: 5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study the effects of pyrimidine derivatives on various biological pathways.

Industry: The compound is used in the production of specialty chemicals and materials. It serves as a building block for the synthesis of various industrial chemicals .

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Related Pyrimidine Derivatives

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Molecular Formula Substituents Reactivity/Applications
5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine 79091-24-0 C₅H₄BrClN₂O₂S Br (C5), Cl (C4), SO₂Me (C2) High reactivity in nucleophilic substitution due to electron-withdrawing groups; used in kinase inhibitor synthesis .
4-Chloro-2-(methylsulfonyl)pyrimidine 97229-11-3 C₅H₅ClN₂O₂S Cl (C4), SO₂Me (C2) Lacks bromine, reducing steric hindrance; utilized in cross-coupling reactions .
5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine 1379324-53-4 C₅H₆BrN₃O₂S Br (C5), NH₂ (C4), SO₂Me (C2) Amine group enables hydrogen bonding; potential in covalent drug design .
5-Bromo-4-methyl-2-(methylthio)pyrimidine - C₆H₇BrN₂S Br (C5), Me (C4), SMe (C2) Methylthio (SMe) is less electron-withdrawing than SO₂Me; used as a synthetic precursor .
4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine 55329-22-1 C₆H₇ClN₂O₂S Cl (C4), Me (C6), SO₂Me (C2) Methyl at C6 increases steric bulk; limited applications in nucleophilic reactions .

Key Observations :

  • Electron-Withdrawing Groups : The methylsulfonyl (SO₂Me) group significantly enhances electrophilicity at C2 and C4, making these positions reactive toward nucleophilic substitution. Bromine and chlorine further activate the ring .
  • Steric Effects: Bulky substituents (e.g., morpholine in 5-Bromo-2-chloro-4-morpholinopyrimidine) reduce reactivity at adjacent positions .
  • Biological Relevance : Compounds with amine substituents (e.g., 5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine) show improved hydrogen-bonding capacity, critical for target engagement in drug discovery .

Biological Activity

5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and chlorine substituents on the pyrimidine ring, along with a methylsulfonyl group. This unique combination of functional groups contributes to its reactivity and potential biological effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit various enzymes, including kinases and other metabolic enzymes. The inhibition often occurs through binding to the active sites or allosteric sites of these enzymes, altering their conformation and function .
  • Cell Signaling Modulation : The compound may influence cellular signaling pathways by interacting with key signaling molecules, thus affecting processes such as cell proliferation, differentiation, and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties, potentially effective against strains like Staphylococcus aureus .

Antimicrobial Activity

Research indicates that this compound has notable antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : In studies comparing various compounds, it was observed that related pyrimidine derivatives demonstrated MIC values that suggest effective inhibition against several bacterial strains .

Case Studies

  • Study on Antibacterial Efficacy : A study examined the antibacterial effects of several pyrimidine derivatives, including this compound. The results indicated a significant reduction in bacterial growth at specific concentrations, with an MIC value reported at 40 µg/mL against Staphylococcus aureus .
  • Kinase Inhibition : In another investigation focusing on kinase inhibitors, derivatives of pyrimidines were tested for their ability to inhibit Cyclin-dependent kinase 2 (CDK2). Compounds structurally similar to this compound showed promising IC50 values in the nanomolar range, indicating strong inhibitory potential .

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
AntibacterialEffective against S. aureus
Kinase InhibitionIC50 values in nanomolar range
Enzyme InteractionModulates metabolic pathways

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